molecular formula C16H19NO4 B1670607 Dihydrolycorine CAS No. 6271-21-2

Dihydrolycorine

Cat. No.: B1670607
CAS No.: 6271-21-2
M. Wt: 289.33 g/mol
InChI Key: VJILFEGOWCJNIK-MGRBZGILSA-N
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Description

Dihydrolycorine is an alkaloid derived from the plant Lycoris radiata. It is a derivative of lycorine, which is known for its various pharmacological effects. This compound has been studied for its potential therapeutic applications, particularly in cardiovascular protection, neuroprotection, and antitumor activities .

Mechanism of Action

Target of Action

Dihydrolycorine, an alkaloid derived from lycorine , primarily targets the Runt-related transcription factor 1 (Runx1) . Runx1 is a gene that plays a crucial role in cardiac function .

Mode of Action

This compound acts as an inhibitor of Runx1 . It interacts with Runx1, leading to its downregulation . This interaction results in a decrease in the expression of fibrotic genes (such as collagen I, TGFβ, and p-smad3), a decrease in the apoptosis gene Bax, and an increase in the apoptosis gene Bcl-2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the downregulation of Runx1 . This downregulation leads to a series of downstream effects, including the prevention of adverse cardiac remodeling . Specifically, it results in the downregulation of fibrotic genes, modulation of apoptosis genes, and improvement of cardiac functions .

Pharmacokinetics

It’s known that this compound has been used clinically due to its better resistance against amebic dysentery and lower toxicity .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to prevent adverse cardiac remodeling . This is achieved through the downregulation of fibrotic genes, modulation of apoptosis genes, and improvement of cardiac functions . Additionally, this compound treatment can rescue cardiomyocyte hypertrophy .

Action Environment

For instance, increased Runx1 expression under pathological conditions results in decreased cardiac contractile function, and this compound can counteract this effect .

Future Directions

Dihydrolycorine may inhibit adverse cardiac remodeling after myocardial infarction (MI) through the reduction of Runx1 . This suggests that this compound-mediated-Runx1 regulation might represent a novel therapeutic approach for adverse cardiac remodeling after MI .

Biochemical Analysis

Biochemical Properties

Dihydrolycorine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit methoxamine-induced contraction of isolated rabbit aortic rings and rat anococcygeus muscle . Additionally, this compound interacts with fibrotic genes such as collagen I, TGF β, and p-smad3, as well as apoptosis-related genes like Bax and Bcl-2 . These interactions suggest that this compound can modulate cellular processes related to fibrosis and apoptosis.

Cellular Effects

This compound exerts notable effects on various cell types and cellular processes. In cardiomyocytes, it has been observed to reduce fibrosis and apoptosis, thereby improving cardiac function following myocardial infarction . This compound influences cell signaling pathways by downregulating Runx1, a gene associated with adverse cardiac remodeling . This regulation leads to improved cardiac contractile function and reduced cardiomyocyte hypertrophy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to Runx1, inhibiting its expression and activity . This inhibition results in the downregulation of fibrotic and apoptotic genes, thereby preventing adverse cardiac remodeling. Molecular docking and binding modeling studies have identified potential this compound-binding sites in Runx1, further elucidating its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been shown to maintain stability and efficacy in reducing cardiac fibrosis and dysfunction over extended periods . Long-term studies indicate that this compound can sustain its therapeutic effects, with minimal degradation observed in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 80 mg/kg, this compound significantly reduces mean arterial pressure in normotensive rats . Higher doses have been associated with increased efficacy in reducing infarct size and cerebral edema in a rat model of focal cerebral ischemia-reperfusion injury . Toxic or adverse effects at high doses have not been extensively reported, suggesting a favorable safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is metabolized in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites contribute to its overall pharmacological effects, influencing metabolic flux and metabolite levels in various tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to accumulate in cardiac tissues, where it exerts its therapeutic effects . The distribution of this compound is influenced by factors such as blood flow, tissue binding, and membrane permeability .

Subcellular Localization

This compound localizes to specific subcellular compartments, where it interacts with target biomolecules. It has been observed to accumulate in the cytoplasm and nucleus of cardiomyocytes, where it modulates gene expression and cellular function . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .

Preparation Methods

Dihydrolycorine is synthesized through the hydrogenation of lycorine. The process involves the reduction of lycorine using hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C). This reaction is carried out under controlled conditions to ensure the selective reduction of the double bonds in lycorine, resulting in the formation of this compound .

Chemical Reactions Analysis

Dihydrolycorine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: As mentioned, this compound is formed through the reduction of lycorine. Further reduction can lead to the formation of more saturated derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

(1S,15R,17S,18S,19R)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h4-5,8,11,14-16,18-19H,1-3,6-7H2/t8-,11+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJILFEGOWCJNIK-MGRBZGILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2[C@H]1C[C@@H]([C@H]5O)O)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346488
Record name Dihydrolycorine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6271-21-2
Record name Dihydrolycorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrolycorine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6271-21-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIHYDROLYCORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7N4S72301
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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